Imipenem monohydrate

Descripción general

Descripción

Imipenem es un antibiótico β-lactámico sintético que pertenece a la clase química de los carbapenems. Fue desarrollado por los científicos de Merck Burton Christensen, William Leanza y Kenneth Wildonger a mediados de la década de 1970. Imipenem tiene un amplio espectro de actividad contra bacterias aerobias y anaerobias, Gram-positivas y Gram-negativas. Es particularmente importante por su actividad contra Pseudomonas aeruginosa y especies de Enterococcus .

Métodos De Preparación

Imipenem se sintetiza a través de una serie de reacciones químicas que comienzan con la tienamicina, un producto natural producido por la bacteria Streptomyces cattleyaEl paso final implica la desprotección del grupo amino para producir imipenem .

En la producción industrial, el imipenem se produce típicamente en un proceso de varios pasos que incluye fermentación, extracción y purificación. El proceso de fermentación implica el cultivo de Streptomyces cattleya para producir tienamicina, que luego se modifica químicamente para producir imipenem .

Análisis De Reacciones Químicas

Imipenem se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el amoníaco .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de imipenem puede conducir a la formación de sulfóxido de imipenem, mientras que la reducción puede producir alcohol de imipenem .

Aplicaciones Científicas De Investigación

Clinical Applications

Imipenem monohydrate is primarily used in treating severe infections caused by susceptible strains of both Gram-positive and Gram-negative bacteria. Its applications include:

- Treatment of Mixed Infections : It is effective against polymicrobial infections, particularly those involving anaerobic bacteria such as Bacteroides fragilis and aerobic pathogens like Pseudomonas aeruginosa .

- Indications :

Imipenem's stability against many beta-lactamases enhances its effectiveness against multi-drug resistant strains, making it a crucial option in treating complicated infections .

Microbiological Studies

This compound is extensively utilized in laboratory settings for microbiological research, particularly in studies exploring antibiotic resistance and susceptibility patterns among various bacterial strains. It serves as a benchmark antibiotic for:

- Antibiotic Susceptibility Testing : Researchers use imipenem to evaluate the resistance profiles of clinical isolates, especially in cases involving carbapenem-resistant organisms .

- Biofilm Studies : It is employed in research focusing on biofilm-associated infections, particularly those caused by Pseudomonas aeruginosa, where it helps assess the efficacy of treatment against biofilm formation .

Gastrointestinal Health Research

Recent studies have indicated that imipenem may play a role in microbiome research, particularly concerning gastrointestinal health. Its impact on gut microbiota composition is being explored to understand its implications for overall health and disease management .

Pharmacokinetics and Dosage

Imipenem is administered intravenously due to poor gastrointestinal absorption. Its pharmacokinetics involve rapid distribution with peak plasma concentrations achieved shortly after administration. The recommended dosing varies based on infection severity but typically does not exceed 4 g/day .

| Dosage Form | Typical Dosage (mg/kg/day) | Administration Route |

|---|---|---|

| Imipenem alone | 15-25 | IV |

| Imipenem + Cilastatin | Up to 90 | IV |

Efficacy Against Resistant Strains

A study highlighted the effectiveness of imipenem in treating infections caused by multi-drug resistant Acinetobacter baumannii. Patients receiving imipenem showed significant improvement compared to those treated with other antibiotics .

Use in Immunocompromised Patients

Imipenem has been successfully used as monotherapy in immunocompromised patients with suspected or confirmed infections, demonstrating its broad-spectrum activity even in challenging cases .

Mecanismo De Acción

Imipenem ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Lo hace uniéndose a las proteínas de unión a la penicilina (PBP), que son enzimas involucradas en las etapas finales de la síntesis de la pared celular. Esta unión evita la reticulación de las cadenas de peptidoglicano, lo que lleva al debilitamiento y la eventual lisis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Imipenem es similar a otros antibióticos carbapenémicos como meropenem y ertapenem. Meropenem tiene mayor actividad contra bacterias Gram-negativas, mientras que ertapenem tiene una vida media más larga debido a una mayor unión a las proteínas plasmáticas . A diferencia del imipenem, el meropenem es más estable en presencia de β-lactamasas, lo que lo hace más efectivo contra ciertas bacterias resistentes .

Imipenem es único en su amplia actividad de espectro y su capacidad para ser utilizado en combinación con cilastatina para prevenir la degradación por enzimas renales . Esta combinación mejora su eficacia y extiende su duración de acción.

Compuestos similares

- Meropenem

- Ertapenem

- Doripenem

- Biapenem

Actividad Biológica

Imipenem monohydrate is a synthetic β-lactam antibiotic belonging to the carbapenem class. It is widely recognized for its broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria, including resistant strains. This article explores the biological activity of this compound, detailing its pharmacokinetics, mechanisms of action, and clinical efficacy.

Imipenem exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It achieves this through binding to penicillin-binding proteins (PBPs), which are essential for the construction of bacterial cell walls. This inhibition disrupts the peptidoglycan layer, leading to cell lysis and death. Notably, imipenem is stable against many β-lactamases, which are enzymes produced by some bacteria to confer resistance against β-lactam antibiotics .

Spectrum of Activity

Imipenem is effective against a wide range of microorganisms:

- Gram-positive Bacteria : Includes species such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Anaerobic Bacteria : Active against various anaerobes including Bacteroides fragilis.

However, some strains have developed resistance, including certain Acinetobacter species and Stenotrophomonas maltophilia .

Pharmacokinetics

Imipenem is administered parenterally due to poor gastrointestinal absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.23 - 0.31 L/kg |

| Protein Binding | 20% |

| Half-life | 1 hour (IV) |

| Clearance | 0.2 L/h/kg |

| Excretion | 70% in urine as parent drug |

The pharmacokinetics can be influenced by factors such as renal function, with creatinine clearance (CrCl) significantly affecting drug clearance rates in critically ill patients .

Clinical Efficacy

Imipenem is often used in severe infections where other antibiotics may fail. A study involving critically ill patients showed that imipenem effectively treated infections caused by multidrug-resistant Gram-negative bacteria. The study reported a favorable outcome in 71% of patients treated with imipenem compared to 70% treated with alternative regimens .

Case Study: Neutropenic Mouse Model

In experimental studies using a neutropenic mouse model for biofilm lung infection, imipenem demonstrated significant time-dependent killing effects at various dosages (4 mg/kg to 64 mg/kg). The pharmacokinetic parameters were assessed to optimize dosing regimens for effective treatment .

Adverse Effects

Common adverse reactions associated with imipenem include:

- Nausea and vomiting

- Risk of seizures at high doses

- Allergic reactions in individuals with penicillin allergies due to cross-reactivity

Monitoring for these adverse effects is crucial during treatment .

Propiedades

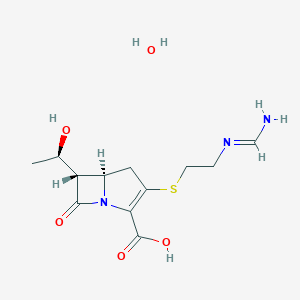

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64221-86-9 (Parent), 64221-86-9 (anhydrous) | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023143 | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.76e-01 g/L | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64221-86-9, 74431-23-5 | |

| Record name | Imipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipenem | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Imipenem exert its antibacterial activity?

A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]

Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?

A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]

Q3: Are there any known mechanisms of resistance to Imipenem?

A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:

- Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]

- Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]

- Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []

- Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []

Q4: Is there cross-resistance between Imipenem and other antibiotics?

A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]

Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?

A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]

Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?

A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]

Q7: What are the typical clinical applications of Imipenem?

A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:

- Lower respiratory tract infections []

- Urinary tract infections []

- Intra-abdominal infections []

- Bacteremia [, ]

- Meningitis [, ]

Q8: Are there specific challenges in using Imipenem in critically ill patients?

A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []

Q9: Does the use of Imipenem affect the gut microbiota?

A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []

Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?

A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.